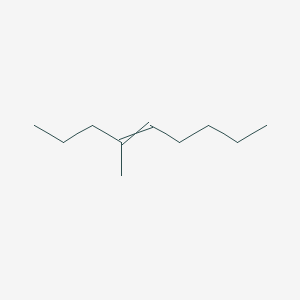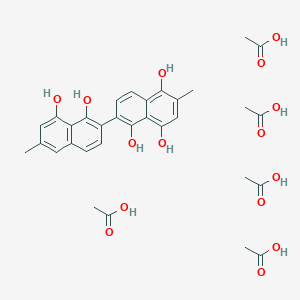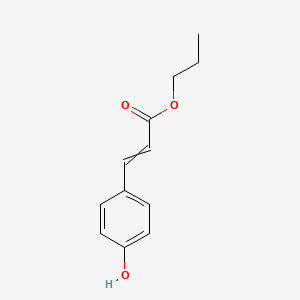
3-(1-Carbamoyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Carbamoyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a carbamoyl group and a propanoic acid moiety attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Carbamoyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable carbamoylating agent, followed by the introduction of the propanoic acid group. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Carbamoyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or propanoic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Carbamoyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-Carbamoyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: Lacks the carbamoyl and propanoic acid groups, making it less versatile in chemical reactions.
1-Carbamoyl-3,5-dimethylpyrazole: Similar structure but lacks the propanoic acid group, limiting its applications in certain fields.
3-(1-Carbamoyl-1H-pyrazol-4-yl)propanoic acid: Similar but without the methyl groups, which can affect its reactivity and biological activity.
Uniqueness
3-(1-Carbamoyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of both carbamoyl and propanoic acid groups, which enhance its reactivity and potential applications. The methyl groups on the pyrazole ring also contribute to its distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
90208-54-1 |
|---|---|
Molekularformel |
C9H13N3O3 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
3-(1-carbamoyl-3,5-dimethylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O3/c1-5-7(3-4-8(13)14)6(2)12(11-5)9(10)15/h3-4H2,1-2H3,(H2,10,15)(H,13,14) |
InChI-Schlüssel |
GPOYCBVVXQGTFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C(=O)N)C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B14360282.png)



![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)


![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)


![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)

![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
